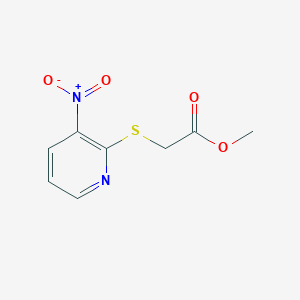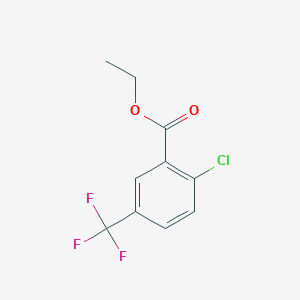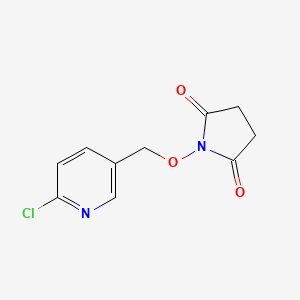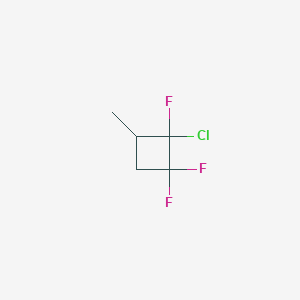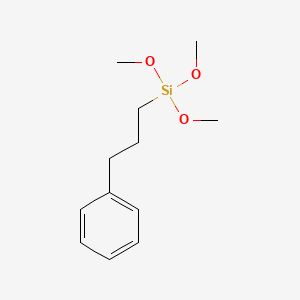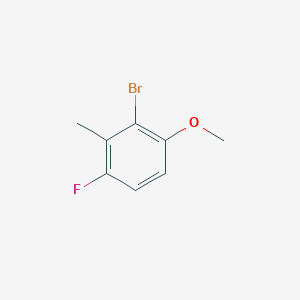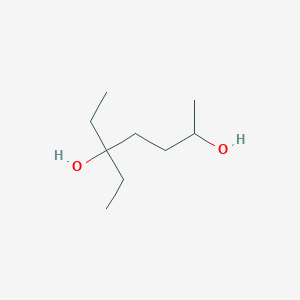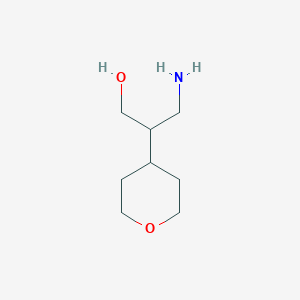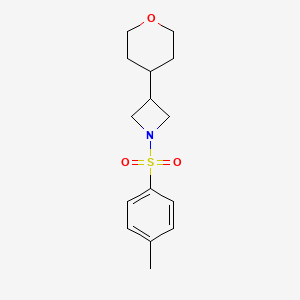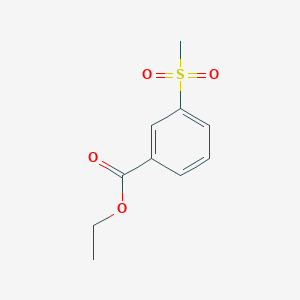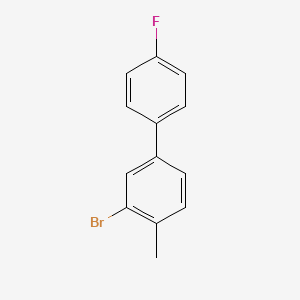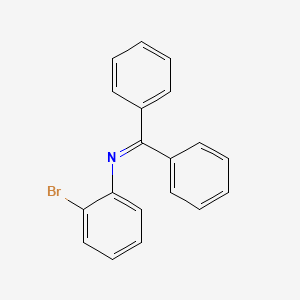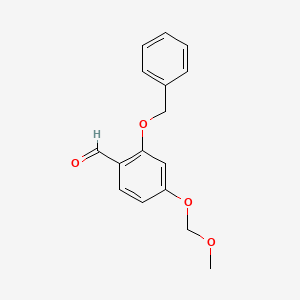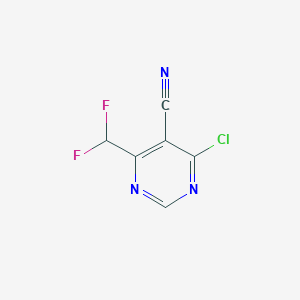
4-Chloro-5-cyano-6-difluoromethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-cyano-6-difluoromethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H2ClF2N3 It is characterized by the presence of a pyrimidine ring substituted with chlorine, cyano, and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyano-6-difluoromethylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the chloro, cyano, and difluoromethyl groups
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Chloro-5-cyano-6-difluoromethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Addition Reactions: Nucleophiles like amines or alcohols can react with the cyano group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various substituted pyrimidines, while addition to the cyano group can produce amides or imines.
科学研究应用
4-Chloro-5-cyano-6-difluoromethylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Chloro-5-cyano-6-difluoromethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with molecular targets involved in disease pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
4-Chloro-5-cyano-6-methylpyrimidine: Similar structure but with a methyl group instead of a difluoromethyl group.
4-Chloro-5-cyano-6-trifluoromethylpyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-5-cyano-6-ethylpyrimidine: Features an ethyl group in place of the difluoromethyl group.
Uniqueness: 4-Chloro-5-cyano-6-difluoromethylpyrimidine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications.
属性
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2N3/c7-5-3(1-10)4(6(8)9)11-2-12-5/h2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSJETXZAAHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
